

A Deep Dive into the Spectral Characteristics of (2-Hydroxyphenyl)acetonitrile

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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a versatile organic intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a hydroxylated aromatic ring and a nitrile functional group, makes it a valuable precursor for the synthesis of various heterocyclic compounds and more complex molecular architectures.^[1] A thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and monitoring of chemical transformations. This guide provides a comprehensive analysis of the key spectral data for **(2-Hydroxyphenyl)acetonitrile**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the observed spectral features and provide practical insights for researchers working with this compound.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of **(2-Hydroxyphenyl)acetonitrile** is essential before delving into its spectral analysis.

Property	Value	Source
CAS Number	14714-50-2	[2]
Molecular Formula	C ₈ H ₇ NO	[2]
Molecular Weight	133.15 g/mol	[2]
Melting Point	122-123 °C	[3]
Appearance	White to light yellow or brown solid	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: A Predicted Analysis

While a publicly available, experimentally verified ¹H NMR spectrum for **(2-Hydroxyphenyl)acetonitrile** is not readily available, we can predict the expected spectrum based on established principles and comparison with its isomer, 4-hydroxybenzyl cyanide.

Predicted ¹H NMR Spectral Data for **(2-Hydroxyphenyl)acetonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.5-10.5	Singlet (broad)	1H	ArOH	The phenolic proton is acidic and its chemical shift is often broad and can vary with solvent and concentration.
~7.2-7.4	Multiplet	2H	ArH	Aromatic protons ortho and para to the electron-donating hydroxyl group and ortho to the electron-withdrawing CH ₂ CN group will be in a complex region.
~6.8-7.0	Multiplet	2H	ArH	Aromatic protons meta to the hydroxyl group and meta/para to the CH ₂ CN group will be shifted upfield.
~3.9	Singlet	2H	CH ₂ CN	The methylene protons are adjacent to an aromatic ring and a nitrile group, leading to a downfield shift.

Causality Behind Expected Shifts and Splitting:

- Aromatic Region (6.8-7.4 ppm): The four protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other. The ortho-disubstituted pattern is typically more complex than the highly symmetric pattern of a para-substituted isomer. The electron-donating hydroxyl group will cause a general upfield shift (to lower ppm values) of the ring protons, particularly those ortho and para to it. Conversely, the electron-withdrawing cyanomethyl group will cause a downfield shift. The interplay of these effects results in a complex and spread-out aromatic region.
- Methylene Protons (~3.9 ppm): The two protons of the CH_2 group are chemically equivalent and are not adjacent to any other protons, hence they will appear as a singlet. Their position is downfield due to the deshielding effects of both the aromatic ring and the nitrile group.
- Phenolic Proton (9.5-10.5 ppm): The hydroxyl proton is typically a broad singlet and does not couple with other protons. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

^{13}C NMR Spectroscopy: A Predicted Analysis

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ^{13}C NMR Spectral Data for **(2-Hydroxyphenyl)acetonitrile**

Chemical Shift (δ , ppm)	Assignment	Rationale
~155	C-OH	The carbon atom directly attached to the electronegative oxygen of the hydroxyl group will be significantly deshielded and appear far downfield.
~130	Ar-C	Aromatic carbon atom para to the hydroxyl group.
~128	Ar-C	Aromatic carbon atom ortho to the hydroxyl group.
~121	Ar-C	Aromatic carbon atom meta to the hydroxyl group.
~119	CN	The carbon of the nitrile group typically appears in this region.
~116	Ar-C	Aromatic carbon atom meta to the hydroxyl group.
~115	Ar-C-CH ₂ CN	The quaternary carbon attached to the cyanomethyl group.
~22	CH ₂ CN	The aliphatic carbon of the methylene group will be the most upfield signal.

Comparative Analysis with 4-Hydroxybenzyl Cyanide:

For comparison, the reported ¹³C NMR data for 4-hydroxybenzyl cyanide shows the following chemical shifts (in DMSO-d₆): 156.99, 129.40, 121.21, 119.80, 115.85, and 21.73 ppm.^[4] The key difference expected for the 2-hydroxy isomer would be the presence of six distinct aromatic carbon signals due to the lower symmetry compared to the para-isomer, which has only four unique aromatic carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Key IR Absorptions for **(2-Hydroxyphenyl)acetonitrile**

Wavenumber (cm ⁻¹)	Bond Vibration	Interpretation
3550 - 3200 (broad)	O-H stretch	The broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl group of the phenol.[5]
~3030	Aromatic C-H stretch	This absorption indicates the presence of C-H bonds on the aromatic ring.[5]
2260 - 2220	C≡N stretch	A sharp, medium-intensity peak in this region is a clear indicator of the nitrile functional group.[5]
1700 - 1500	Aromatic C=C bending	Multiple sharp bands in this region are characteristic of the benzene ring.[5]

The IR spectrum provides a clear "fingerprint" for **(2-Hydroxyphenyl)acetonitrile**, with the most diagnostic peaks being the broad O-H stretch and the sharp C≡N stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Fragmentation Pattern in Electron Ionization (EI) MS:

- Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 133, corresponding to the molecular weight of the compound. Aromatic compounds typically show a relatively stable molecular ion.[6]

- Key Fragments:
 - m/z 106: Loss of HCN (27 Da) from the molecular ion.
 - m/z 93: Loss of the CH_2CN group (40 Da) to give a hydroxyphenyl cation.
 - m/z 78: Loss of a hydrogen atom from the benzene ring fragment.

The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments. The presence of the aromatic ring and the hydroxyl group will play a significant role in directing the fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, standardized experimental protocols are essential.

NMR Spectroscopy Sample Preparation

- Weigh approximately 5-10 mg of **(2-Hydroxyphenyl)acetonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or Acetone-d_6) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently invert to ensure complete dissolution.
- Place the NMR tube in the spectrometer for analysis.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean.
- Record a background spectrum.
- Place a small amount of the solid **(2-Hydroxyphenyl)acetonitrile** sample onto the ATR crystal.

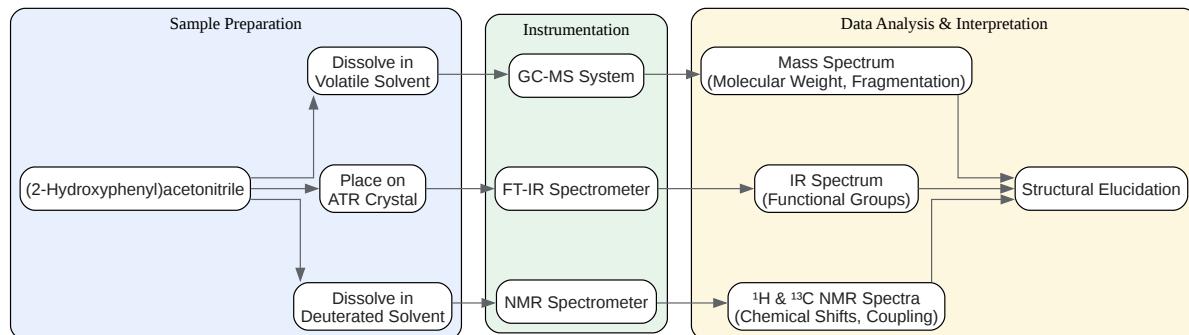
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Prepare a dilute solution of **(2-Hydroxyphenyl)acetonitrile** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (typically 1 μ L) of the solution into the GC inlet.
- The compound will be separated from any impurities on the GC column and subsequently introduced into the mass spectrometer for ionization and analysis.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectral analysis of **(2-Hydroxyphenyl)acetonitrile**.



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Caption: Workflow for the spectral characterization of **(2-Hydroxyphenyl)acetonitrile**.

Conclusion

The spectral data of **(2-Hydroxyphenyl)acetonitrile** provides a detailed and unambiguous fingerprint for this important chemical intermediate. A combined analysis of ^1H NMR, ^{13}C NMR, IR, and MS allows for confident structural confirmation and purity assessment. This guide has provided a comprehensive overview of the expected spectral features, the underlying principles governing these observations, and standardized protocols for data acquisition. For researchers in drug discovery and development, a solid grasp of these spectral characteristics is indispensable for advancing their synthetic and analytical endeavors.

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